molecular formula C11H9N3O3 B1434709 2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid CAS No. 1713174-01-6

2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid

Cat. No. B1434709
M. Wt: 231.21 g/mol
InChI Key: ISKJDBRISLDRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid, also known as OPAA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Chemical Structure and Properties

The chemical structure and properties of compounds similar to 2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid have been a subject of study due to their potential applications in various fields of scientific research. For instance, studies on the crystal structure of related pyridine herbicides reveal insights into the molecular interactions and three-dimensional networks formed by hydrogen bonds and weak π–π interactions, highlighting their potential utility in designing new compounds with desired chemical properties (Park et al., 2016).

Synthesis and Structural Studies

Research into the synthesis and structural characteristics of compounds with a similar molecular framework demonstrates the regioselective formation of derivatives, providing a foundation for the development of novel compounds with specific biological or chemical activities. These studies include the preparation of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines, showing the utility of these compounds in medicinal chemistry and chemical synthesis (Chui et al., 2004).

Biological Activity

Several studies have focused on the synthesis of new derivatives containing the pyrimidin-4-yl moiety and evaluating their biological activities. For instance, derivatives of 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide have shown plant growth-stimulating effects, suggesting potential applications in agriculture and plant sciences (Pivazyan et al., 2019).

Antimicrobial Activities

Research on the antimicrobial activities of new synthesized imide and Schiff's base derivatives containing the pyrimidin-4-yl and related moieties indicates that these compounds possess significant antibacterial and antifungal properties. Such studies contribute to the search for new antimicrobial agents to combat resistant pathogens (Sabry et al., 2013).

Molecular and Quantum Chemical Investigations

Investigations into the molecular and quantum chemical properties of substituted pyrrolidinones, including those with structural similarities to 2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid, provide valuable insights into the electronic properties, molecular orbitals, and potential reactivity of these compounds. Such studies are fundamental for understanding the behavior of these molecules in various chemical environments and for designing compounds with tailored electronic properties (Bouklah et al., 2012).

properties

IUPAC Name

2-(6-oxo-4-pyridin-4-ylpyrimidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c15-10-5-9(8-1-3-12-4-2-8)13-7-14(10)6-11(16)17/h1-5,7H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKJDBRISLDRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=O)N(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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